ethyl {(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Overview
Description
Ethyl {(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound that features a unique combination of indole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves the condensation of 1-ethyl-1H-indole-3-carbaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl {(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl {(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The indole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiazolidine ring can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Ethyl {(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can be compared with other similar compounds, such as:
1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone: This compound also contains an indole ring but lacks the thiazolidine moiety, making it less versatile in terms of chemical reactivity.
{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester: This compound features a similar indole structure but has different functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-19-10-12(13-7-5-6-8-14(13)19)9-15-17(22)20(18(23)25-15)11-16(21)24-4-2/h5-10H,3-4,11H2,1-2H3/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWRUFRKZOZXGD-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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